molecular formula C9H12FNO B1400813 (2-Ethoxy-5-fluorophenyl)methanamine CAS No. 1096343-30-4

(2-Ethoxy-5-fluorophenyl)methanamine

Cat. No.: B1400813
CAS No.: 1096343-30-4
M. Wt: 169.2 g/mol
InChI Key: ICMJULWESRATDG-UHFFFAOYSA-N
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Description

(2-Ethoxy-5-fluorophenyl)methanamine is a fluorinated aniline derivative serving as a valuable building block in scientific research and organic synthesis. This compound features a benzylamine core structure substituted with an ethoxy group and a fluorine atom, making it a versatile intermediate for medicinal chemistry and drug discovery projects. The structural motif of fluorinated phenylmethanamines is frequently explored in neuroscience research, particularly in the study of neurotransmitter systems . Researchers utilize this compound as a precursor for developing more complex molecules, leveraging the fluorine atom to influence electronic properties, metabolic stability, and bioavailability. Structurally similar compounds are typically handled as hazardous chemicals, requiring strict safety protocols . This compound is provided For Research Use Only and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult relevant Safety Data Sheets (SDS) and handle this material with appropriate personal protective equipment (PPE) under established laboratory safety guidelines.

Properties

IUPAC Name

(2-ethoxy-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMJULWESRATDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst and Reducing Agent

A transition metal-free catalytic system based on an abnormal N-heterocyclic carbene potassium complex ([aNHC.KN(SiMe3)2]2) has been reported to efficiently reduce primary amides to primary amines. The reducing agent used is pinacolborane (HBPin), which acts as a hydride donor.

Reaction Conditions

  • Catalyst loading: 2 mol%
  • Reducing agent: 4 equivalents of pinacolborane
  • Solvent: Dry toluene
  • Temperature: 40 °C
  • Reaction time: 12 hours
  • Work-up: Hydrolysis with 1 M HCl to isolate amine hydrochloride salt

Procedure Summary

In a nitrogen-filled glovebox, the catalyst and pinacolborane are combined in toluene, followed by the addition of the primary amide substrate. The mixture is stirred at 40 °C for 12 hours. After reaction completion, the mixture is treated with aqueous NaOH and extracted with ether. The amine is then converted to its hydrochloride salt by treatment with HCl and isolated by washing with ether.

Specific Preparation of this compound

The substrate 2-ethoxy-5-fluorobenzamide undergoes reduction under the above catalytic conditions to yield this compound hydrochloride with high efficiency.

Parameter Details
Substrate 2-Ethoxy-5-fluorobenzamide
Catalyst [aNHC.KN(SiMe3)2]2 (2 mol%)
Reducing agent Pinacolborane (4 equiv.)
Solvent Dry toluene
Temperature 40 °C
Reaction time 12 hours
Work-up Hydrolysis with 1 M HCl
Product isolated as Hydrochloride salt
Yield Approximately 77%
Product state Colorless solid

NMR Characterization (Representative)

  • ^1H NMR (400 MHz, DMSO-d6): Signals consistent with aromatic protons, ethoxy group, and methanamine protons.
  • ^13C NMR (100 MHz, DMSO-d6): Signals corresponding to aromatic carbons, ethoxy carbons, and methanamine carbon.
  • ^19F NMR: Fluorine resonance confirming fluorine substitution.

Comparative Data for Related Substituted Phenylmethanamines

The catalytic reduction method has been applied to a wide range of substituted benzamides, demonstrating its versatility and efficiency. Selected examples are shown below:

Substrate Substituent(s) Yield (%) Product Form
2-Ethoxybenzamide 2-Ethoxy 77 (2-Ethoxyphenyl)methanamine HCl
2-Fluorobenzamide 2-Fluoro 87 (2-Fluorophenyl)methanamine HCl
5-Fluoro-2-methylbenzamide 5-Fluoro, 2-Methyl 93 (5-Fluoro-2-methylphenyl)methanamine HCl
4-Ethoxybenzamide 4-Ethoxy 87 (4-Ethoxyphenyl)methanamine HCl
2,6-Difluorobenzamide 2,6-Difluoro 89 (2,6-Difluorophenyl)methanamine HCl

This data indicates that the presence of fluorine and ethoxy substituents is well tolerated, and the method consistently provides high yields of the desired primary amines.

Mechanistic Insights

The abnormal NHC potassium complex activates the pinacolborane and the amide substrate, facilitating hydride transfer to the amide carbonyl carbon. This results in the formation of an intermediate which, upon hydrolysis, yields the primary amine. The catalyst's Lewis acidic and nucleophilic properties are crucial for the efficiency of this reduction.

Advantages of the Method

  • Transition metal-free, avoiding metal contamination
  • Mild reaction conditions (40 °C, atmospheric pressure)
  • High chemoselectivity for primary amides to primary amines
  • Broad substrate scope including fluorinated and alkoxy-substituted aromatics
  • Good to excellent yields (typically 70-95%)
  • Scalable to gram quantities

Summary Table of Preparation Method

Step Details
Starting material 2-Ethoxy-5-fluorobenzamide
Catalyst [aNHC.KN(SiMe3)2]2 (2 mol%)
Reducing agent Pinacolborane (4 equiv.)
Solvent Dry toluene
Temperature 40 °C
Reaction time 12 hours
Work-up Hydrolysis with 1 M HCl, extraction, isolation
Product This compound hydrochloride
Yield ~77%

This preparation method represents the state-of-the-art approach for synthesizing this compound with high purity and yield. The detailed experimental conditions and characterization data confirm the robustness and applicability of this catalytic reduction strategy for diverse substituted aromatic amines.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-5-fluorophenyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxy-5-fluorophenyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Position and Chain Length

Key structural analogs include other substituted phenylmethanamines and ethanamines with variations in substituent positions, chain length, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Purity
(2-Ethoxy-5-fluorophenyl)methanamine 2-ethoxy, 5-fluoro C₉H₁₂FNO 183.22 1096343-30-4 95%
(2-Ethoxy-3-fluorophenyl)methanamine 2-ethoxy, 3-fluoro C₉H₁₂FNO 183.22 1532017-59-6 95%
(4-Ethoxy-3-fluorophenyl)methanamine 4-ethoxy, 3-fluoro C₉H₁₂FNO 183.22 1037164-60-5 96%
2-Ethoxy-1-(4-fluorophenyl)ethanamine 2-ethoxy, 4-fluoro* C₁₀H₁₄FNO 183.22 (reported) 957513-29-0 N/A

*Note: The ethanamine analog has an extended carbon chain (-CH₂CH₂NH₂) compared to methanamine (-CH₂NH₂), altering steric and electronic properties .

Key Observations:

In contrast, the 3-fluoro substituent (e.g., in CAS 1532017-59-6) introduces steric hindrance near the amine group, which could reduce solubility or alter metabolic stability .

Chain Length Differences :

  • The ethanamine analog (CAS 957513-29-0) has a longer alkyl chain, increasing molecular weight and lipophilicity (logP ~2.1 estimated), which may enhance membrane permeability but reduce aqueous solubility compared to methanamine derivatives .

Physicochemical Properties

  • Lipophilicity : Fluorine and ethoxy groups balance hydrophobicity. The 5-fluoro substituent increases polarity slightly compared to 3-fluoro analogs.
  • Basicity : The primary amine group has a pKa ~9.5–10.5, typical for aryl methanamines. Substituent positions minimally affect basicity but influence crystal packing and salt formation .

Biological Activity

(2-Ethoxy-5-fluorophenyl)methanamine, with the molecular formula C9H12FNO, is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

The synthesis of this compound typically involves the reductive amination of 2-ethoxy-5-fluorobenzaldehyde with ammonia or an amine source. The reaction can be catalyzed using reducing agents such as sodium borohydride or hydrogen in the presence of metal catalysts. This compound features an ethoxy group and a fluorine atom on a benzene ring, which significantly influence its chemical reactivity and biological activity.

Table 1: Synthesis Overview

Step Reagents Conditions
12-Ethoxy-5-fluorobenzaldehyde + AmmoniaReductive amination with sodium borohydride or hydrogen
2Catalysts (e.g., metal catalysts)Optimized for yield and purity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the ethoxy and fluorine groups enhances its binding affinity and specificity, enabling it to form hydrogen bonds with target molecules. This interaction facilitates various biological effects that are currently under investigation.

3.1 Antitumor Activity

Recent studies have explored the antitumor potential of this compound in cancer cell lines. For instance, it has been tested in combination with established chemotherapeutic agents like 5-fluorouracil (FUra). The compound has shown promise in enhancing the cytotoxic effects of FUra on human colon carcinoma cells by increasing the levels of active metabolites that inhibit thymidylate synthase, a key enzyme involved in DNA synthesis .

3.2 Neuropharmacological Effects

Research indicates that this compound may also exhibit neuropharmacological properties. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders. Studies have indicated that modifications in the fluorine position can lead to significant changes in receptor binding profiles, affecting serotonin uptake inhibition .

4. Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antitumor Efficacy : A study demonstrated that when combined with IFN-alpha, this compound significantly reduced tumor size in xenograft models compared to controls, indicating a synergistic effect when used alongside traditional treatments .
  • Neuropharmacological Assessment : Another research effort evaluated its effects on neurotransmitter systems, revealing enhanced serotonin receptor activity which could be beneficial for mood disorders .

5. Comparison with Similar Compounds

Comparative analysis with similar compounds reveals unique aspects of this compound:

Table 2: Comparison with Similar Compounds

Compound Key Features Biological Activity
(2-Ethoxyphenyl)methanamineLacks fluorine; less potentMinimal antitumor activity
(2-Fluorophenyl)methanamineFluorine at para position; moderate activityModerate neuropharmacological effects
(2-Methoxy-5-fluorophenyl)methanamineSimilar structure; varied activityPotentially lower antitumor efficacy

6. Conclusion

This compound is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and neuropharmacology. Ongoing research aims to elucidate its mechanisms further and explore its potential therapeutic applications. The combination of its unique structural features and demonstrated efficacy underscores its importance as a candidate for future drug development.

Q & A

Q. What are the optimal synthetic routes for (2-Ethoxy-5-fluorophenyl)methanamine, and how do reaction conditions influence yield?

The synthesis of aryl methanamines typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For analogs like bromo-trifluoromethylphenyl methanamine, a common approach includes:

  • Step 1 : Halogenation or alkoxylation of the aromatic ring (e.g., introducing ethoxy/fluoro groups via electrophilic substitution).
  • Step 2 : Reductive amination of the intermediate aldehyde/ketone using agents like sodium cyanoborohydride . Key parameters affecting yield include solvent choice (e.g., methyl tert-butyl ether for phase separation), temperature control (0–25°C), and stoichiometric ratios of reagents like sodium hydroxide .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : Compare observed peaks with predicted shifts (e.g., δ ~3.7 ppm for ethoxy protons, δ ~6.5–7.5 ppm for aromatic protons).
  • Mass spectrometry : Confirm molecular weight (e.g., theoretical m/z ~183.2 for C₉H₁₂FNO) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for research-grade material) .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar amines:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How does the electronic effect of the ethoxy and fluoro substituents influence the reactivity of this compound in drug design?

  • Fluorine’s role : Enhances metabolic stability and lipophilicity via C–F bond strength and electron-withdrawing effects.
  • Ethoxy group : Provides steric bulk and modulates π-π stacking interactions in receptor binding . Computational modeling (e.g., DFT calculations) can predict charge distribution and binding affinities to biological targets like GPCRs .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Variable-temperature NMR : Resolve dynamic effects causing unexpected splitting.
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to confirm coupling constants.
  • X-ray crystallography : Validate spatial arrangement of substituents if crystals are obtainable .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of chiral analogs?

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve catalyst stability and enantiomeric excess (ee >90%) .

Data Contradiction and Mechanistic Analysis

Q. Why might GC-MS data show impurities despite high HPLC purity for this compound?

  • Volatile byproducts : GC-MS may detect low-molecular-weight impurities (e.g., residual solvents) not retained in HPLC.
  • Degradation : Thermal instability in GC inlet (e.g., decomposition at >200°C) generates artifacts. Confirm via TGA/DSC analysis .

Q. How do conflicting bioactivity results arise in SAR studies of this compound, and how can they be addressed?

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Metabolic interference : Test stability in liver microsomes to identify rapid degradation pathways .

Applications in Scientific Research

Q. What role does this compound play in designing positron emission tomography (PET) tracers?

  • Radiolabeling : Incorporate ¹⁸F isotope via nucleophilic aromatic substitution for in vivo imaging .
  • Target specificity : Modify the amine group to enhance blood-brain barrier penetration for neurological targets .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ values against serine hydrolases using fluorogenic substrates.
  • Docking studies : Map interactions with catalytic triads (e.g., in cholinesterases) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxy-5-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-5-fluorophenyl)methanamine

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